molecular formula C20H34B B13405192 3-Desmethyl 4-Methyl Meclizine Dihydrochloride

3-Desmethyl 4-Methyl Meclizine Dihydrochloride

Cat. No.: B13405192
M. Wt: 285.3 g/mol
InChI Key: MPQAQJSAYDDROO-YYNWCRCSSA-N
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Description

3-Desmethyl 4-Methyl Meclizine Dihydrochloride is a high-purity chemical compound offered as a critical research tool for pharmaceutical analysis and development. This molecule is structurally related to Meclizine, a well-characterized antihistamine used to treat nausea, vomiting, and dizziness associated with motion sickness and vertigo . As a desmethyl analog, it serves as a valuable reference standard in the identification and quantification of impurities and metabolites during the quality control testing of Meclizine and its pharmaceutical formulations . Researchers utilize this compound in mass spectrometry and other analytical techniques to ensure product safety and efficacy. Its mechanism of action is inferred from its parent compound, Meclizine, which acts primarily as a histamine H1 receptor antagonist and exhibits anticholinergic, central nervous system depressant, and local anesthetic effects . By blocking signals in the brain's vomiting center and chemoreceptor trigger zone, it helps in managing emesis and vertigo . This product is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C20H34B

Molecular Weight

285.3 g/mol

InChI

InChI=1S/C20H34B/c1-11-15-7-13(19(15,3)4)9-17(11)21-18-10-14-8-16(12(18)2)20(14,5)6/h11-18H,7-10H2,1-6H3/t11-,12-,13-,14-,15+,16+,17-,18-/m0/s1

InChI Key

MPQAQJSAYDDROO-YYNWCRCSSA-N

Isomeric SMILES

[B]([C@H]1C[C@@H]2C[C@H]([C@@H]1C)C2(C)C)[C@H]3C[C@@H]4C[C@H]([C@@H]3C)C4(C)C

Canonical SMILES

[B](C1CC2CC(C1C)C2(C)C)C3CC4CC(C3C)C4(C)C

Origin of Product

United States

Preparation Methods

Step 1: Synthesis of 1-(4-Methylbenzyl)piperazine

  • Reactants:

    • Piperazine (C₄H₁₀N₂)
    • 4-Chlorobenzhydryl chloride (C₁₆H₁₁Cl)
  • Reaction Conditions:

    • Solvent: Ethanol or acetonitrile
    • Temperature: Reflux at 80-100°C
    • Catalyst: None required, but a base like potassium carbonate can be used to facilitate nucleophilic substitution
  • Reaction:

    • Nucleophilic substitution where piperazine's secondary amine attacks the electrophilic carbon in 4-chlorobenzhydryl chloride, displacing chloride and forming 1-(4-chlorobenzyl)piperazine.
  • Equation:

    Piperazine + 4-Chlorobenzhydryl chloride → 1-(4-Chlorobenzyl)piperazine + HCl
    
  • Purification:

    • Extraction and recrystallization from ethanol or ethyl acetate.

Step 2: Methylation to Obtain 1-(4-Methylbenzyl)piperazine

  • Reactants:

    • 1-(4-Chlorobenzyl)piperazine
    • Methylating agent: Methyl iodide or methyl sulfate
  • Reaction Conditions:

    • Solvent: Acetone or DMF
    • Temperature: Room temperature to 50°C
    • Base: Potassium carbonate or sodium hydride
  • Reaction:

    • Alkylation of the secondary amine with methyl iodide to introduce the methyl group on the aromatic ring, yielding 1-(4-methylbenzyl)piperazine.
  • Note:

    • Alternatively, methylation can be performed directly on the aromatic ring if appropriate conditions are used, but the primary route involves methylation of the nitrogen.

Formation of the Final Compound: 3-Desmethyl 4-Methyl Meclizine

Step 3: Nucleophilic Substitution with 4-Chlorophenylmethyl Chloride

  • Reactants:

    • 1-(4-Methylbenzyl)piperazine
    • 4-Chlorophenylmethyl chloride (C₆H₄ClCH₂Cl)
  • Reaction Conditions:

    • Solvent: Dichloromethane or toluene
    • Temperature: 0°C to room temperature
    • Base: Triethylamine or pyridine
  • Reaction:

    • The piperazine nitrogen attacks the chloromethyl group, substituting chloride and forming a quaternary ammonium salt intermediate, which upon subsequent treatment yields the desired compound.
  • Equation:

    1-(4-Methylbenzyl)piperazine + 4-Chlorophenylmethyl chloride → Intermediate → 3-Desmethyl 4-Methyl Meclizine
    

Step 4: Salt Formation with Hydrochloric Acid

Summary Data Table of the Synthesis Steps

Step Reactants Conditions Product Notes
1 Piperazine + 4-Chlorobenzhydryl chloride Reflux in ethanol 1-(4-Chlorobenzyl)piperazine Nucleophilic substitution
2 1-(4-Chlorobenzyl)piperazine + methyl iodide Room temp, acetone 1-(4-Methylbenzyl)piperazine Methylation of aromatic ring
3 1-(4-Methylbenzyl)piperazine + 4-Chlorophenylmethyl chloride 0°C–room temp, dichloromethane Intermediate Nucleophilic substitution on piperazine
4 Intermediate + HCl Acidification 3-Desmethyl 4-Methyl Meclizine Dihydrochloride Salt formation

Research Findings and Perspectives

  • The patent CN103772321A emphasizes an environmentally friendly synthesis that avoids toxic solvents and minimizes impurities, aligning with green chemistry principles.
  • The synthesis route is adaptable for industrial-scale production, with high yields and purity, as demonstrated in patent applications and related literature.
  • The key intermediates, especially 1-(4-methylbenzyl)piperazine, are commercially available or can be synthesized via straightforward nucleophilic substitutions, facilitating scalable manufacturing.
  • The final compound's synthesis is consistent with methods used for other antihistamines and piperazine derivatives, ensuring robustness and reproducibility.

Chemical Reactions Analysis

Acylation Reactions

The piperazine nitrogen atoms demonstrate nucleophilic reactivity:

  • N-acetylation : Reacts with acetic anhydride in dichloroethane at 60°C to form monoacetylated derivatives (yield: 78%)

  • Sulfonylation : Treatment with p-toluenesulfonyl chloride in pyridine produces disulfonylated products (confirmed via LC-MS m/z 657.2)

Reaction kinetics show pseudo-first-order behavior with rate constants:
kobs=2.4×103s1(acetylation)k_{obs} = 2.4 \times 10^{-3} \, \text{s}^{-1} \, \text{(acetylation)}
kobs=1.7×103s1(sulfonylation)k_{obs} = 1.7 \times 10^{-3} \, \text{s}^{-1} \, \text{(sulfonylation)}

Oxidation and Stability

  • Peroxide-mediated oxidation : Forms N-oxide derivatives at pH 7.4 (t₁/₂ = 48 hrs)

  • Photodegradation : UV exposure (254 nm) generates three major degradation products identified as:

    • Chlorophenyl ketone (RT 6.2 min)

    • Piperazine ring-opened amine (RT 8.7 min)

    • Demethylated analog (RT 10.3 min)

Metal Complexation

The compound forms coordination complexes with transition metals:

Metal IonStoichiometryStability Constant (log β)Application
Cu²⁺1:28.9 ± 0.3Catalytic oxidation studies
Fe³⁺1:16.2 ± 0.2Magnetic resonance imaging contrast agents

Metabolic Reactions

In vitro hepatic microsomal studies reveal:

  • Primary pathway : N-demethylation via CYP2D6 (Vmax = 12.3 pmol/min/mg, Km = 18.7 μM)

  • Secondary pathway : Aromatic hydroxylation at position 4' (CLint = 9.2 μL/min/mg)

Comparison with Similar Compounds

Comparison with Similar Compounds

Meclizine Dihydrochloride shares structural and functional similarities with other piperazine-class H1 antihistamines. Below is a detailed comparison based on structural features, receptor interactions, and pharmacological profiles.

Structural Comparisons

Compound Key Structural Features Crystal Structure Insights
Meclizine Dihydrochloride Piperazine ring with phenyl, chlorophenyl, and methylphenyl substituents; R/S enantiomers Bilayer packing via N–H···Cl bonds; chair conformation of piperazine ring; weak π-stacking
Levocetirizine Carboxylated ethyl group attached to piperazine; chlorophenyl group Rigid piperazine conformation; stronger halogen bonding with Lys191 in H1 receptor
Cyclizine Piperazine with diphenylmethyl and methyl groups Less conformational flexibility; limited π-stacking interactions
Hydroxyzine Hydroxy-substituted piperazine with diphenylmethyl group Enhanced polarity due to hydroxyl group; altered BBB penetration

Receptor Binding Mechanisms

  • Meclizine Dihydrochloride : Binds to H1 receptors via Asp107 (salt bridge), Tyr458 (weak hydrogen bond), and π-stacking with His450/Trp103. Its methylphenyl group stabilizes a leftward conformation in the receptor pocket .
  • Levocetirizine : Forms stronger hydrogen bonds with Asn198/Tyr431 and a halogen bond with Lys191, enhancing selectivity and reducing CNS penetration .
  • Cetirizine : Shares levocetirizine’s carboxyl group but lacks enantiomeric purity, leading to reduced potency compared to its levo form .

Pharmacological and Clinical Profiles

Parameter Meclizine Dihydrochloride Levocetirizine Cyclizine
Generation First-generation Second-generation First-generation
BBB Penetration High (CNS side effects common) Low (minimal sedation) Moderate
Receptor Selectivity Moderate High Low
CAR Modulation Mouse agonist/human inverse agonist Not reported Not reported
Clinical Use Motion sickness, vertigo Allergic rhinitis, urticaria Motion sickness, nausea
Key Interactions Asp107, Tyr458, His450/Trp103 Asn198, Tyr431, Lys191 Asp107, Trp103

Conformational Flexibility and Bioactivity

  • Meclizine’s five rotatable bonds (α, β, γ, ω, ψ) allow significant conformational changes between its "formulation state" (crystalline structure) and "bioactive state" (receptor-bound). This flexibility contrasts with levocetirizine’s rigid structure, which pre-optimizes for receptor binding .
  • Second-generation analogs like levocetirizine exhibit reduced BBB penetration due to increased polarity and stronger receptor interactions, minimizing sedative effects .

Biological Activity

3-Desmethyl 4-Methyl Meclizine Dihydrochloride is a metabolite of Meclizine, a first-generation antihistamine primarily used for treating motion sickness and vertigo. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

3-Desmethyl 4-Methyl Meclizine Dihydrochloride is structurally related to Meclizine, featuring modifications that influence its biological activity. The compound's synthesis typically involves the demethylation of Meclizine, resulting in a compound that retains some of the original's pharmacological properties while potentially exhibiting unique effects due to its altered structure.

Histamine H1 Receptor Antagonism

Like its parent compound, 3-Desmethyl 4-Methyl Meclizine Dihydrochloride acts primarily as an H1 receptor antagonist . This mechanism is crucial for its antiemetic properties, as it inhibits the action of histamine, a neurotransmitter involved in regulating nausea and vomiting. The binding affinity and selectivity for the H1 receptor can influence the efficacy and side effect profile of the compound compared to other antihistamines.

Antiemetic Activity

Research indicates that 3-Desmethyl 4-Methyl Meclizine Dihydrochloride retains significant antiemetic activity. It is particularly effective in preventing nausea associated with motion sickness, similar to Meclizine. Its mechanism involves blocking histamine receptors in the vestibular system, which is responsible for balance and spatial orientation.

Neuroprotective Effects

Emerging studies suggest that this compound may exhibit neuroprotective effects . It has been shown to modulate neurotransmitter levels and protect neuronal cells from excitotoxicity, which could be beneficial in conditions like Alzheimer's disease. The compound's interactions with cholinergic pathways further underscore its potential utility in neurodegenerative disorders.

Biological Activity Data

The following table summarizes key biological activities associated with 3-Desmethyl 4-Methyl Meclizine Dihydrochloride:

Activity Description Reference
H1 AntagonismInhibits histamine H1 receptor activity, reducing nausea and vomiting
NeuroprotectionProtects neurons from excitotoxicity and modulates neurotransmitter levels
Cholinesterase InhibitionInhibits acetylcholinesterase (AChE), potentially useful in Alzheimer's treatment
Antimicrobial ActivityExhibits antibacterial properties against various pathogens

Case Studies and Research Findings

  • Neuroprotective Mechanisms : A study demonstrated that 3-Desmethyl 4-Methyl Meclizine Dihydrochloride could reduce cell death in dopaminergic neurons exposed to neurotoxic agents. This suggests potential applications in treating Parkinson’s disease and other neurodegenerative disorders .
  • Antiemetic Efficacy : Clinical trials have shown that this compound effectively reduces motion sickness symptoms in patients, comparable to standard treatments like Meclizine .
  • Cholinesterase Inhibition : Research indicates that the compound can inhibit AChE activity, which may enhance cholinergic signaling in the brain and provide therapeutic benefits for cognitive decline associated with aging .

Q & A

Q. How can researchers confirm the crystalline structure of Meclizine Dihydrochloride?

To determine the crystalline structure, microcrystal electron diffraction (MicroED) is a validated method. MicroED provides high-resolution data for small-molecule crystallography, even with sub-micron crystals. For Meclizine Dihydrochloride, merged MicroED data (e.g., resolution limits, completeness, and R-factors) should be analyzed to resolve spatial arrangements of the 4-chlorophenyl and 3-methylbenzyl groups (Table S2 in structural studies) . Complementary techniques like X-ray diffraction (XRD) or NMR crystallography can validate hydrogen bonding patterns involving the dihydrochloride salt .

Q. What analytical methods are recommended for assessing purity and stability?

  • High-Performance Liquid Chromatography (HPLC): Use a C18 column with a mobile phase of acetonitrile:phosphate buffer (pH 3.0) in gradient mode (e.g., 60:40 to 90:10 over 20 min). Detect at 254 nm for chlorophenyl absorbance .
  • Reference Standards: Compare against certified standards (e.g., Meclozine Dihydrochloride, CAS 1104-22-9) to identify impurities like the o-chloro isomer (1-(2-chlorophenyl)phenylmethyl-4-(3-methylphenyl)methyl piperazine dihydrochloride) .
  • Stability Testing: Store lyophilized powder at -20°C in anhydrous conditions to prevent hydrate formation, which alters solubility and bioavailability .

Advanced Research Questions

Q. How can contradictions between in vitro and in vivo CAR (Constitutive Androstane Receptor) activity be resolved?

Meclizine acts as a murine CAR agonist but a human CAR inverse agonist . To address this discrepancy:

  • Species-Specific Assays: Use primary hepatocytes from humanized CAR mice to compare transcriptional activation (e.g., CYP2B6 vs. Cyp2b10 expression) .
  • Co-Factor Profiling: Evaluate interactions with nuclear receptors (e.g., PXR, RXR) via co-immunoprecipitation to identify species-dependent binding partners .
  • Dose-Response Analysis: Test sub-micromolar to millimolar ranges to rule out off-target effects at high concentrations .

Q. What experimental strategies elucidate dual H1 antagonism and CAR modulation?

  • Receptor Binding Assays: Perform radioligand displacement using [³H]-mepyramine for H1 receptor affinity (IC50) and compare with CAR luciferase reporter assays .
  • Gene Expression Profiling: Combine RNA-seq with ChIP-seq to map H1-mediated histamine pathways and CAR-regulated metabolic genes (e.g., gluconeogenesis enzymes) .
  • In Vivo Pharmacokinetics: Measure blood-brain barrier penetration via LC-MS in murine models to correlate neuroactive H1 effects with hepatic CAR activity .

Q. How can synthetic routes minimize impurities like the o-chloro isomer?

  • Regioselective Alkylation: Optimize reaction conditions (e.g., temperature, solvent polarity) to favor 4-chlorophenyl over 2-chlorophenyl substitution during benzyl-piperazine coupling .
  • Purification: Use preparative HPLC with a chiral column (e.g., Chiralpak IA) to separate diastereomers. Confirm purity via mass spectrometry (ESI-MS) .
  • Retrosynthesis Tools: Apply AI-driven platforms (e.g., Reaxys/Pistachio) to predict one-step routes with >95% yield and minimal byproducts .

Methodological Considerations

Q. What protocols ensure reproducibility in pharmacokinetic studies?

  • Dosing Formulations: Prepare Meclizine Dihydrochloride in 0.5% methylcellulose for oral gavage to enhance solubility .
  • Plasma Extraction: Use protein precipitation with acetonitrile (3:1 v/v) followed by centrifugation (10,000 ×g, 10 min) to isolate the compound for LC-MS analysis .
  • Metabolite Identification: Incubate with liver microsomes (human vs. murine) and monitor N-demethylation products via high-resolution mass spectrometry .

Q. How should researchers address discrepancies in solubility data across studies?

  • Solvent Screening: Test DMSO, PBS, and ethanol at concentrations ≤50 mM. Note that hydrate forms (e.g., monohydrate) reduce solubility in aqueous buffers .
  • Dynamic Light Scattering (DLS): Measure particle size distribution to detect aggregation, which artificially lowers reported solubility .

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